molecular formula C22H17BrN2O2 B3123917 (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid CAS No. 313650-47-4

(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Cat. No. B3123917
CAS RN: 313650-47-4
M. Wt: 421.3 g/mol
InChI Key: KFZPWKYCTWLVSI-UHFFFAOYSA-N
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Description

(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, also known as 6-bromo-2,4-diphenylquinazoline-3(4H)-yl acetic acid or simply 6-bromo-DPQA, is an organic compound belonging to the quinazoline family of compounds. It is a white solid with a molecular weight of 437.3 g/mol. 6-bromo-DPQA is a widely studied compound due to its diverse applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is involved in various synthesis processes and chemical reactions demonstrating its versatility in organic chemistry. One significant application is in the synthesis of quinoline derivatives through oxidative ring-contraction of benzazepines, where it acts as a precursor or intermediate. This process illustrates its role in the structural transformation of complex organic compounds, contributing to the development of new chemical entities with potential pharmacological activities (Karimi et al., 2015).

Antibacterial Activity

Research into the antibacterial properties of derivatives of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid has shown promising results. Compounds synthesized from this chemical structure have been evaluated for their effectiveness against various bacterial strains, indicating its potential as a scaffold for developing new antibacterial agents. These studies contribute to the ongoing search for novel antibiotics in response to growing antibiotic resistance (Singh et al., 2010).

Anti-inflammatory and Analgesic Activities

The compound also serves as a foundation for synthesizing new molecules with anti-inflammatory and analgesic properties. Research has shown that specific derivatives of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects, highlighting its potential in the development of new therapeutic agents for managing pain and inflammation (Kumar et al., 2014).

Antiviral and Cytotoxic Activities

Furthermore, derivatives of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid have been explored for their antiviral and cytotoxic activities. This research is crucial for identifying new compounds that can be developed into drugs to combat viral infections and cancer. The ability of these derivatives to inhibit the replication of viruses or to kill cancer cells can lead to significant advancements in the treatment of these conditions (Selvam et al., 2010).

properties

IUPAC Name

2-(6-bromo-2,4-diphenyl-4H-quinazolin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)27)22(24-19)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZPWKYCTWLVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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